4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at temperatures ranging from 40 to 50°C. This reaction produces carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
4-{2-[(2-Methyl1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide is unique due to its specific benzofuro[3,2-d]pyrimidine scaffold, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for developing targeted therapies and novel materials .
Properties
CAS No. |
844646-89-5 |
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Molecular Formula |
C19H18N4O3S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O3S/c1-12-22-17-15-4-2-3-5-16(15)26-18(17)19(23-12)21-11-10-13-6-8-14(9-7-13)27(20,24)25/h2-9H,10-11H2,1H3,(H2,20,24,25)(H,21,22,23) |
InChI Key |
YVEFAGKBQXGXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=C42 |
Origin of Product |
United States |
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